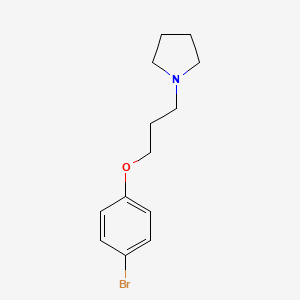

1-(3-(4-Bromophenoxy)propyl)pyrrolidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-(4-Bromophenoxy)propyl)pyrrolidine is a chemical compound with the molecular formula C₁₃H₁₈BrNO and a molecular weight of 284.19 g/mol . This compound is characterized by the presence of a bromophenoxy group attached to a propyl chain, which is further connected to a pyrrolidine ring. It is primarily used in research and development settings and is not intended for human or veterinary use .

Métodos De Preparación

The synthesis of 1-(3-(4-Bromophenoxy)propyl)pyrrolidine typically involves the following steps:

Starting Materials: The synthesis begins with 4-bromophenol and 1-bromo-3-chloropropane.

Reaction Conditions: The 4-bromophenol is reacted with 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate to form 1-(3-(4-bromophenoxy)propyl)chloride.

Industrial production methods may involve similar steps but are optimized for larger-scale synthesis, ensuring higher yields and purity.

Análisis De Reacciones Químicas

1-(3-(4-Bromophenoxy)propyl)pyrrolidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and pyrrolidine.

Common reagents used in these reactions include bases like potassium carbonate, acids for hydrolysis, and oxidizing or reducing agents depending on the desired transformation.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1-(3-(4-Bromophenoxy)propyl)pyrrolidine has several notable applications across various scientific disciplines:

Medicinal Chemistry

- Therapeutic Potential : The compound is being investigated for its potential as a therapeutic agent in treating neurological disorders due to its interactions with neurotransmitter systems. Its structural features may enhance binding affinity to specific receptors, particularly dopamine receptors .

- Drug Development : It serves as a lead compound in the development of new pharmaceuticals aimed at modulating biological pathways involved in disease processes .

Biological Research

- Biochemical Assays : The compound is utilized as a ligand in biochemical assays to study enzyme activity and receptor interactions, providing insights into molecular mechanisms underlying various biological functions.

- Antiparasitic Activity : Preliminary studies have shown that derivatives of this compound exhibit antiparasitic properties, demonstrating selectivity against Trypanosoma brucei with minimal toxicity to mammalian cells .

Industrial Applications

- Chemical Synthesis : It is employed as an intermediate in the synthesis of more complex organic molecules, contributing to the development of specialty chemicals and materials with unique properties .

Case Studies

Several case studies have documented the biological activity and therapeutic potential of compounds related to this compound:

- Antiparasitic Screening : In a phenotypic screen for antiparasitic agents, similar compounds were evaluated against T. brucei. Some derivatives showed selectivity indices greater than 30-fold over mammalian cells, indicating potential for therapeutic use without significant toxicity .

- Cancer Cell Line Testing : Modifications around the pyrrolidine structure were tested against BRCA-mutated cancer cell lines (MDA-MB-436 and CAPAN-1). These studies revealed enhanced cytotoxicity compared to standard treatments like Veliparib, suggesting that structural modifications could lead to improved efficacy in cancer therapy .

Mecanismo De Acción

The mechanism of action of 1-(3-(4-Bromophenoxy)propyl)pyrrolidine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenoxy group may facilitate binding to these targets, while the pyrrolidine ring can influence the compound’s overall conformation and activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

1-(3-(4-Bromophenoxy)propyl)pyrrolidine can be compared with other similar compounds, such as:

1-(3-(4-Chlorophenoxy)propyl)pyrrolidine: Similar structure but with a chlorine atom instead of bromine.

1-(3-(4-Fluorophenoxy)propyl)pyrrolidine: Contains a fluorine atom in place of bromine.

1-(3-(4-Methylphenoxy)propyl)pyrrolidine: Features a methyl group instead of a halogen.

These compounds share a common structural framework but differ in their substituents, which can significantly impact their chemical properties and biological activities .

Actividad Biológica

1-(3-(4-Bromophenoxy)propyl)pyrrolidine is a chemical compound notable for its diverse biological activities, primarily due to its unique structural features, including a pyrrolidine ring and a bromophenoxy group. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Structural Characteristics

The compound's molecular formula is C13H16BrNO, with a molecular weight of approximately 254.18 g/mol. The presence of the bromine atom in the aromatic ring enhances its reactivity, making it a valuable scaffold in medicinal chemistry.

The biological activity of this compound is attributed to its interaction with specific molecular targets such as receptors and enzymes. The bromophenoxy group facilitates binding to these targets, while the pyrrolidine ring influences the compound’s conformation and overall activity. This interaction can lead to various biological effects, including enzyme inhibition and receptor modulation.

Biological Activities

This compound has been investigated for several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antibacterial properties against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The compound's efficacy is comparable to established antibiotics like ciprofloxacin .

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in pathogenic processes. For instance, studies have indicated its role in inhibiting phenylalanine tRNA synthetase in Toxoplasma gondii, demonstrating selective action against the parasite while sparing human orthologs .

- Therapeutic Applications : While not yet clinically used, research indicates potential applications in treating infections caused by resistant bacteria and possibly other therapeutic areas due to its unique mechanism of action .

Case Studies

Several studies have highlighted the compound's biological activities:

- Antibacterial Studies : A study reported that compounds structurally related to this compound exhibited strong antibacterial effects against Gram-positive bacteria, with some derivatives showing enhanced potency compared to traditional antibiotics .

- Mechanistic Insights : Research into the mechanism revealed that the compound's binding affinity to target enzymes was significantly higher than that of similar compounds lacking the bromophenoxy group, suggesting that this moiety plays a crucial role in enhancing biological activity .

Table 1: Biological Activity Summary

Table 2: Structure-Activity Relationship (SAR)

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(3-(4-Bromophenyl)propyl)pyrrolidine | Similar brominated phenyl group | Antimicrobial and anticancer properties |

| 1-(3-(2-Chlorophenoxy)propyl)pyrrolidine | Chlorine instead of bromine | Potential neuroprotective effects |

| 1-(3-(4-Methoxyphenyl)propyl)pyrrolidine | Methoxy group enhances lipophilicity | Possible anti-inflammatory activity |

Propiedades

IUPAC Name |

1-[3-(4-bromophenoxy)propyl]pyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO/c14-12-4-6-13(7-5-12)16-11-3-10-15-8-1-2-9-15/h4-7H,1-3,8-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSMYHVJPDRAFFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCCOC2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.